molecular formula C25H31NO3 B12843659 (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one CAS No. 174485-90-6

(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one

Cat. No.: B12843659
CAS No.: 174485-90-6
M. Wt: 393.5 g/mol
InChI Key: RTBSCIQDEJVUMV-PXDATVDWSA-N
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Description

The compound (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyranone ring structure with multiple substituents, including an aminophenyl group, a phenylethyl group, and a propyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyranone ring, followed by the introduction of the various substituents through a series of reactions such as alkylation, reduction, and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis. Advanced techniques such as automated synthesis and high-throughput screening can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles such as halogens or nitro compounds. Reaction conditions vary depending on the specific transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, ketonized, or substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.

Scientific Research Applications

(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl 3-(furan-2-yl)propionate
  • (-)-Carvone
  • Various glycine derivatives

Uniqueness

What sets (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one apart from these similar compounds is its unique combination of substituents and the resulting chemical properties

Properties

CAS No.

174485-90-6

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

(2R)-5-[(1R)-1-(3-aminophenyl)propyl]-4-hydroxy-2-(2-phenylethyl)-2-propyl-3H-pyran-6-one

InChI

InChI=1S/C25H31NO3/c1-3-14-25(15-13-18-9-6-5-7-10-18)17-22(27)23(24(28)29-25)21(4-2)19-11-8-12-20(26)16-19/h5-12,16,21,27H,3-4,13-15,17,26H2,1-2H3/t21-,25-/m1/s1

InChI Key

RTBSCIQDEJVUMV-PXDATVDWSA-N

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)N)O)CCC3=CC=CC=C3

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N)O)CCC3=CC=CC=C3

Origin of Product

United States

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